molecular formula C18H12N2O3 B11056405 1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione

1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione

Cat. No.: B11056405
M. Wt: 304.3 g/mol
InChI Key: GXBQFRLCIWCMLW-UHFFFAOYSA-N
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Description

1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that belongs to the class of imidazole derivatives It is characterized by the presence of a naphthoquinone core fused with an imidazole ring, which is further substituted with a methoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione
  • 1-methoxy-1H-naphtho[2,3-d]imidazole-4,9-dione
  • 2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione

Uniqueness

1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione is unique due to the presence of both methoxy and phenyl substituents, which can enhance its biological activity and chemical reactivity. This dual substitution pattern can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Properties

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

3-methoxy-2-phenylbenzo[f]benzimidazole-4,9-dione

InChI

InChI=1S/C18H12N2O3/c1-23-20-15-14(19-18(20)11-7-3-2-4-8-11)16(21)12-9-5-6-10-13(12)17(15)22/h2-10H,1H3

InChI Key

GXBQFRLCIWCMLW-UHFFFAOYSA-N

Canonical SMILES

CON1C2=C(C(=O)C3=CC=CC=C3C2=O)N=C1C4=CC=CC=C4

Origin of Product

United States

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